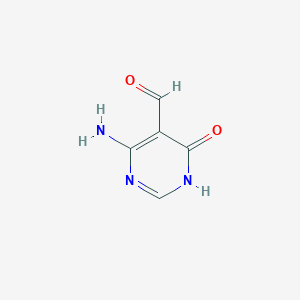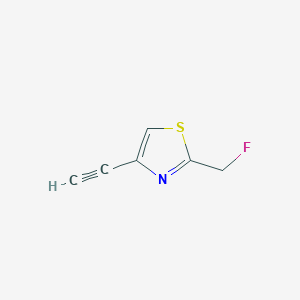
4-Ethynyl-2-(fluoromethyl)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethynyl-2-(fluoromethyl)thiazole is a heterocyclic organic compound with the molecular formula C6H4FNS and a molecular weight of 141.17 g/mol . This compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The presence of an ethynyl group and a fluoromethyl group attached to the thiazole ring makes this compound unique and of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-2-(fluoromethyl)thiazole typically involves the reaction of appropriate thiazole precursors with ethynyl and fluoromethyl reagents under controlled conditions. One common method involves the use of 2-(fluoromethyl)thiazole as a starting material, which is then subjected to ethynylation reactions using ethynylating agents such as ethynyl bromide in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-Ethynyl-2-(fluoromethyl)thiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thiazole-2-carboxylic acid derivatives, while substitution reactions can produce various substituted thiazole derivatives .
Aplicaciones Científicas De Investigación
4-Ethynyl-2-(fluoromethyl)thiazole has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-Ethynyl-2-(fluoromethyl)thiazole involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects . Additionally, its interaction with cellular signaling pathways can result in anti-inflammatory and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
2-(Fluoromethyl)thiazole: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
4-Ethynylthiazole: Lacks the fluoromethyl group, which may reduce its biological activity compared to 4-Ethynyl-2-(fluoromethyl)thiazole.
Uniqueness
This compound is unique due to the presence of both the ethynyl and fluoromethyl groups, which enhance its reactivity and biological activity.
Propiedades
Fórmula molecular |
C6H4FNS |
|---|---|
Peso molecular |
141.17 g/mol |
Nombre IUPAC |
4-ethynyl-2-(fluoromethyl)-1,3-thiazole |
InChI |
InChI=1S/C6H4FNS/c1-2-5-4-9-6(3-7)8-5/h1,4H,3H2 |
Clave InChI |
BEYBQCYNCYFGNF-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CSC(=N1)CF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


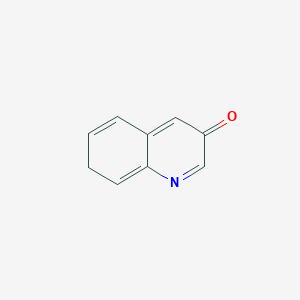

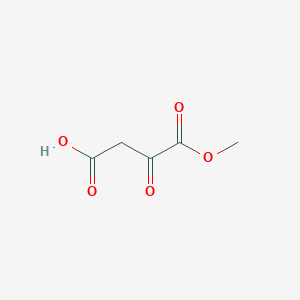
![2'H-Spiro[cyclopropane-1,3'-imidazo[1,2-a]pyrimidine]](/img/structure/B11922585.png)
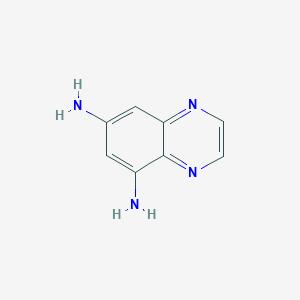


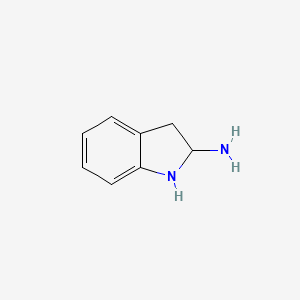

![1-Oxa-3-azaspiro[4.5]dec-2-ene](/img/structure/B11922637.png)
